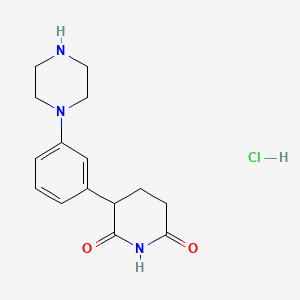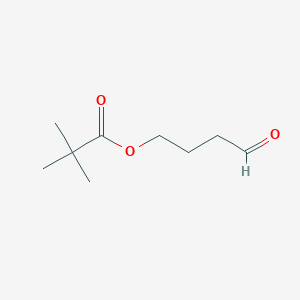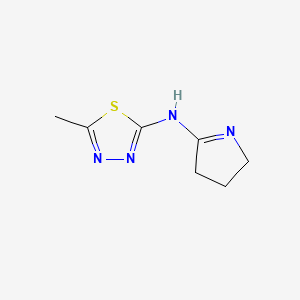
Trimethylsilyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzoic acid trimethylsilyl ester is an organic compound with the molecular formula C11H16O2Si. It is a derivative of benzoic acid where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbenzoic acid trimethylsilyl ester can be synthesized through the esterification of 2-methylbenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as both the silylating agent and the source of the trimethylsilyl group .
Industrial Production Methods
In an industrial setting, the production of 2-methylbenzoic acid trimethylsilyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments can optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-Methylbenzoic acid and trimethylsilanol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylbenzoic acid trimethylsilyl ester is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism by which 2-methylbenzoic acid trimethylsilyl ester exerts its effects involves the formation of a stable ester bond between the carboxyl group of 2-methylbenzoic acid and the trimethylsilyl group. This ester bond can be cleaved under specific conditions, allowing for the controlled release of the parent acid and the trimethylsilyl group . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid trimethylsilyl ester: Similar structure but without the methyl group on the benzene ring.
4-Methylbenzoic acid trimethylsilyl ester: Similar structure with the methyl group in the para position.
Uniqueness
2-Methylbenzoic acid trimethylsilyl ester is unique due to the presence of the methyl group in the ortho position, which can influence its reactivity and the steric effects in chemical reactions. This positional isomerism can lead to different reaction pathways and products compared to its para and unsubstituted counterparts .
Propiedades
Número CAS |
55557-15-8 |
|---|---|
Fórmula molecular |
C11H16O2Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
trimethylsilyl 2-methylbenzoate |
InChI |
InChI=1S/C11H16O2Si/c1-9-7-5-6-8-10(9)11(12)13-14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
QWDJSIANUZLFHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)





![n-[2-(Furan-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13930685.png)
![5-Bromo-7-methylbenzo[D]isothiazole](/img/structure/B13930686.png)

![2-Butenal, 4-[6-ethoxy-3a,4,5,6,6a,7-hexahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-](/img/structure/B13930703.png)

